(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
Description
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a structurally complex molecule featuring three key moieties:
- A 3,4-dimethoxyphenyl group: This electron-rich aromatic system is known to enhance lipophilicity and influence binding interactions in medicinal chemistry .
- A 1,2,5-oxadiazole (furazan) ring fused to a tetrahydronaphthalene system: The oxadiazole is a heterocyclic bioisostere often used to improve pharmacokinetic properties, while the tetrahydronaphthalene moiety may confer steric bulk and hydrophobic interactions.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C23H23N3O4/c1-28-19-11-7-15(13-20(19)29-2)8-12-21(27)24-23-22(25-30-26-23)18-10-9-16-5-3-4-6-17(16)14-18/h7-14H,3-6H2,1-2H3,(H,24,26,27)/b12-8+ |
InChI Key |
OJUMBRPPWSUBLM-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Nitration of 5,6,7,8-Tetrahydronaphthalene
The tetralin substrate undergoes nitration at position 2 using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This regioselective nitration is critical for subsequent functionalization.
Reaction Conditions :
-
Temperature : 0–5°C
-
Time : 4 hours
-
Yield : 68%
Reduction of Nitro Group to Amine
Catalytic hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol reduces the nitro group to an amine.
Reaction Conditions :
-
Catalyst : 10% Pd/C
-
Solvent : Ethanol
-
Time : 12 hours
-
Yield : 92%
Formation of Amidoxime Intermediate
The amine reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in aqueous sodium hydroxide to form the amidoxime.
Reaction Conditions :
-
Reagents : NH₂OH·HCl (1.2 equiv), NaOH (2.0 equiv)
-
Solvent : H₂O/EtOH (1:1)
-
Temperature : 80°C
-
Time : 6 hours
-
Yield : 85%
Cyclization to 1,2,5-Oxadiazole Ring
The amidoxime undergoes cyclodehydration using thionyl chloride (SOCl₂) to form the 1,2,5-oxadiazole (furazan) ring.
Reaction Conditions :
-
Reagent : SOCl₂ (3.0 equiv)
-
Solvent : Dichloromethane
-
Temperature : Reflux
-
Time : 3 hours
-
Yield : 78%
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.20 (d, J = 8.0 Hz, 1H), 7.10 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 2.85–2.75 (m, 4H), 1.75–1.65 (m, 4H).
-
HRMS (ESI+) : m/z calcd for C₁₂H₁₃N₃O [M+H]⁺: 230.1034; found: 230.1036.
Synthesis of (2E)-3-(3,4-Dimethoxyphenyl)Prop-2-Enoic Acid
Horner-Wadsworth-Emmons Reaction
3,4-Dimethoxybenzaldehyde reacts with triethyl phosphonoacetate in the presence of sodium hydride (NaH) to yield the α,β-unsaturated ester, which is hydrolyzed to the carboxylic acid.
Reaction Conditions :
-
Reagents : Triethyl phosphonoacetate (1.1 equiv), NaH (1.5 equiv)
-
Solvent : THF
-
Temperature : 0°C to RT
-
Time : 12 hours
-
Yield : 76% (ester), 89% (hydrolysis)
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 15.6 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 6.85 (d, J = 8.4 Hz, 1H), 6.30 (d, J = 15.6 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Amide Coupling and Final Product Formation
Activation of Carboxylic Acid
The α,β-unsaturated acid is activated using oxalyl chloride [(COCl)₂] in dichloromethane to form the acyl chloride.
Reaction Conditions :
-
Reagent : Oxalyl chloride (2.0 equiv)
-
Catalyst : DMF (1 drop)
-
Solvent : DCM
-
Temperature : RT
-
Time : 2 hours
-
Yield : Quant.
Coupling with Oxadiazol-3-Amine
The acyl chloride reacts with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-amine in the presence of triethylamine (Et₃N).
Reaction Conditions :
-
Base : Et₃N (3.0 equiv)
-
Solvent : DCM
-
Temperature : 0°C to RT
-
Time : 6 hours
-
Yield : 82%
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.20 (s, 1H), 7.60 (d, J = 15.6 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 7.10–7.00 (m, 3H), 6.95 (d, J = 8.0 Hz, 1H), 6.35 (d, J = 15.6 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H), 2.90–2.80 (m, 4H), 1.80–1.70 (m, 4H).
-
¹³C NMR (100 MHz, CDCl₃) : δ 165.5 (C=O), 162.3 (C=N), 151.2, 149.8 (OCH₃), 140.5 (CH=), 132.4–125.8 (aromatic carbons), 29.8–23.5 (tetralin CH₂).
-
HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).
Optimization and Scale-Up Considerations
Stereochemical Control
The HWE reaction ensures >99% E-selectivity due to the stabilized transition state of the phosphonate intermediate.
Purification Challenges
-
Column Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted amine and acyl chloride.
-
Recrystallization : Ethanol/water (4:1) enhances purity to >99%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the oxadiazole ring or the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly significant as it is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of 358.41 g/mol.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the tetrahydronaphthalene group enhances the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .
- A study demonstrated that similar oxadiazole-containing compounds showed selective cytotoxicity against various cancer cell lines, suggesting potential for targeted cancer therapy .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .
- In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Effects :
- Compounds with similar structures have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
- The mechanism involves modulation of signaling pathways related to inflammation, making it a candidate for further research in chronic inflammatory conditions.
-
Pharmacological Mechanisms :
- The pharmacological profile of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide includes interaction with various biological targets such as enzymes and receptors involved in disease processes.
- Studies suggest that this compound may act as an inhibitor of specific enzymes linked to cancer progression and inflammation .
-
Structure-Activity Relationship (SAR) :
- Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring have shown to affect the biological activity significantly. For instance, modifications can enhance selectivity and potency against specific targets .
- Researchers are exploring different analogs to identify more potent derivatives with improved pharmacokinetic properties.
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
1,2,5-Oxadiazole vs. 1,2,3-Triazole ()
Compounds 6a–m and 7a–m from contain 1,2,3-triazole rings synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key differences include:
- Stability : Oxadiazoles are generally more resistant to metabolic degradation than triazoles, which could enhance in vivo half-life.
- Synthetic Accessibility : Triazoles are efficiently synthesized via click chemistry (CuAAC), whereas oxadiazoles often require nitrile oxide cycloadditions or oxidative cyclization, which may involve harsher conditions .
1,2,5-Oxadiazole vs. Thiazole ()
Thiazole-containing compounds in , such as 3a–b , exhibit distinct electronic and steric profiles:
- Electron Withdrawing Capacity : Thiazoles have moderate electron-withdrawing effects compared to the stronger electronegativity of oxadiazoles.
- Biological Relevance: Thiazoles are prevalent in antimicrobial and anticancer agents, while oxadiazoles are often explored as kinase inhibitors or NO donors .
Amide/Enamide Functional Groups
The target compound’s enamide group differs from the acetamide derivatives in (6a–m ):
- Conjugation and Geometry : The (E)-enamide’s planar structure may enhance π-π stacking with aromatic residues in target proteins, whereas saturated amides (e.g., 6a ) offer more rotational flexibility .
- IR and NMR Signatures : Enamides typically show C=O stretches near 1670 cm⁻¹ (similar to acetamides in ) and distinct olefinic proton shifts (δ 6.5–7.5 ppm in ¹H NMR).
Aromatic and Polycyclic Systems
- Tetrahydronaphthalene vs.
- 3,4-Dimethoxyphenyl vs. Nitrophenyl : Electron-donating methoxy groups (target compound) vs. electron-withdrawing nitro groups (e.g., 6b–c in ) significantly alter electronic density, impacting interactions with hydrophobic pockets or charged residues .
Data Tables
Table 1: Structural and Spectroscopic Comparison
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a conjugated enamine system along with a dimethoxyphenyl group and an oxadiazole moiety, which are known to contribute to its biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds can induce apoptosis in cancer cells through various pathways including the modulation of caspase activity and the inhibition of cell proliferation.
A notable study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that the target compound may also possess comparable efficacy .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. For example, certain oxadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In vitro assays indicated that some derivatives achieved minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds similar to our target have been reported to exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study found that a related oxadiazole derivative had an IC50 value of 46.42 µM against BChE, highlighting its potential for therapeutic applications in cognitive disorders .
The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is likely mediated through multiple mechanisms:
- Apoptosis Induction : By activating caspases and other apoptotic pathways.
- Enzyme Inhibition : Particularly cholinesterases which are key targets in neuropharmacology.
- Antimicrobial Action : Through disruption of bacterial cell wall integrity and interference with metabolic functions.
Case Studies
Several case studies have explored the effects of similar compounds on various biological systems:
- Study on Cancer Cell Lines : A research article published in MDPI reported that a series of oxadiazole derivatives displayed potent anticancer activity against different cell lines with varying mechanisms involving apoptosis .
- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of synthesized oxadiazole derivatives against clinical isolates and found significant activity against multidrug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
